2-Chloro-4-piperazin-1-ylphenol-d8
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Overview
Description
2-Chloro-4-piperazin-1-ylphenol-d8 is a deuterated analog of 2-Chloro-4-piperazin-1-ylphenol. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C10H5D8ClN2O, and it has a molecular weight of 220.73. It is primarily used in scientific research, particularly in pharmacological and neurological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-piperazin-1-ylphenol-d8 involves the incorporation of deuterium into the parent compound, 2-Chloro-4-piperazin-1-ylphenol. The process typically starts with the preparation of the deuterated piperazine ring, which is then reacted with 2-chlorophenol under specific conditions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-piperazin-1-ylphenol-d8 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-piperazin-1-ylphenol-d8 is widely used in scientific research due to its unique properties:
Pharmacology: It is used as a selective agonist of the serotonin 5-HT1A receptor, making it valuable in studying neurological pathways and potential treatments for depression.
Neurology: The compound is used to investigate the mechanisms of action of various neurotransmitters and their receptors.
Chemistry: It serves as a reference compound in NMR spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Medicine: It is used in metabolic research to study the in vivo pathways of drugs and their metabolites.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
2-Chloro-4-piperazin-1-ylphenol-d8 exerts its effects primarily through its interaction with the serotonin 5-HT1A receptor. As a selective agonist, it binds to this receptor and modulates its activity, influencing various neurological pathways. This interaction can lead to changes in neurotransmitter release and neuronal activity, which are crucial in understanding the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-piperazin-1-ylphenol: The non-deuterated analog, used in similar research applications.
Nefazodone: An antidepressant that metabolizes into 2-Chloro-4-piperazin-1-ylphenol.
Buspirone: Another serotonin receptor agonist used in the treatment of anxiety disorders.
Uniqueness
The primary uniqueness of 2-Chloro-4-piperazin-1-ylphenol-d8 lies in its deuterium labeling. This isotopic labeling provides distinct advantages in NMR spectroscopy, allowing for more precise studies of molecular interactions and reaction mechanisms. Additionally, its selective agonist activity at the serotonin 5-HT1A receptor makes it a valuable tool in neurological and pharmacological research .
Properties
IUPAC Name |
2-chloro-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2/i3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECOYYRPDGOQB-SQUIKQQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)O)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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